molecular formula C22H42O8 B12826961 (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate

(2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate

Cat. No.: B12826961
M. Wt: 434.6 g/mol
InChI Key: YAOJBJXDRSDTGE-MCEIDBOGSA-N
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Description

(2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is a complex organic compound characterized by its tetrahydroxyhexane backbone and dioctanoate ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate typically involves the esterification of a tetrahydroxyhexane derivative with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of hexanone derivatives or hexanoic acids.

    Reduction: Formation of hexanol derivatives.

    Substitution: Formation of hexyl ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a substrate in biochemical assays to investigate metabolic pathways involving esterases and lipases.

Medicine

In medicine, this compound has potential applications in drug delivery systems. Its ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its ester groups provide hydrophobic properties, making it useful in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate involves the hydrolysis of its ester bonds by esterases or lipases. This hydrolysis releases octanoic acid and tetrahydroxyhexane, which can then participate in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism and transport pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl diacetate
  • (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dibutyrate
  • (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dihexanoate

Uniqueness

Compared to its analogs, (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate has longer alkyl chains, which confer greater hydrophobicity and potentially different biological activities. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of surfactants and drug delivery systems.

Properties

Molecular Formula

C22H42O8

Molecular Weight

434.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-octanoyloxyhexyl] octanoate

InChI

InChI=1S/C22H42O8/c1-3-5-7-9-11-13-19(25)29-15-17(23)21(27)22(28)18(24)16-30-20(26)14-12-10-8-6-4-2/h17-18,21-24,27-28H,3-16H2,1-2H3/t17-,18-,21-,22-/m1/s1

InChI Key

YAOJBJXDRSDTGE-MCEIDBOGSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCC)O)O)O)O

Canonical SMILES

CCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCC)O)O)O)O

Origin of Product

United States

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